molecular formula C8H14N2O3 B1583599 Pro-ala CAS No. 6422-36-2

Pro-ala

Cat. No. B1583599
CAS RN: 6422-36-2
M. Wt: 186.21 g/mol
InChI Key: FELJDCNGZFDUNR-UHFFFAOYSA-N
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Description

“Pro-ala” refers to a dipeptide composed of the amino acids proline (Pro) and alanine (Ala). Dipeptides are molecules composed of two amino acids joined by a single peptide bond . They play various roles in biological systems, including cell signaling and metabolism .


Synthesis Analysis

The synthesis of “Pro-ala” can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acid components are sequentially added to a growing peptide chain, which is anchored to insoluble polymer beads .


Molecular Structure Analysis

The molecular structure of “Pro-ala” consists of the amino acids proline and alanine linked by a peptide bond. The molecular weight of “Pro-ala” is 186.21 Da .


Chemical Reactions Analysis

The Pro12Ala polymorphism in the PPARG gene has been associated with the development of diabetic nephropathy in Chinese Type 2 Diabetic Patients . The Pro12Ala polymorphism exhibited increased resistance to oxidative stress .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pro-ala” would depend on its specific molecular structure. As a dipeptide, it would have properties common to peptides, such as the ability to participate in peptide-specific reactions like peptide bond formation or cleavage .

Scientific Research Applications

1. Influence on Membrane Protein Structure

Proline introduces a known discontinuity into an alpha helix, affecting the geometry and dynamics of membrane-spanning peptides. Research on the WALP19 transmembrane peptide revealed that the presence of proline can lead to helix distortion and possibly influence the functional role of membrane proteins (Thomas et al., 2009).

2. Involvement in Viral Proteins

4-Hydroxyproline, a derivative of proline, is found in certain proline-rich proteins in plants and is also present in viral proteins. The proline-rich repeat (Pro-Ala-Pro-Lys) has been identified as a good substrate for hydroxylation, indicating proline's potential role in viral protein structure and function (Eriksson et al., 1999).

3. Role in Polypeptide Folding

Proline and alanine-rich regions in polypeptides, such as those in the pyruvate dehydrogenase multienzyme complex, demonstrate significant conformational flexibility and are thought to be crucial for enzyme catalysis. These regions are not random coils but have a structured, albeit disordered, nature (Radford et al., 1989).

4. Proline's Positional Preference in α-Helices

Proline shows a high positional preference in α-helices, influencing the stability of these structures. It has a high propensity to be located at the N-terminus of α-helices, affecting their geometry and hydrogen bond formation (Kim & Kang, 1999).

5. Proline's Role in Catalytic Activity of Enzymes

Proline's presence can affect the internal dynamics of enzymes such as prolyl-tRNA synthetases, influencing their catalytic function. Structural elements near proline can participate in motions facilitating amino acid binding and catalysis (Sanford et al., 2012).

Future Directions

The future directions of “Pro-ala” research could involve further exploration of its role in biological systems and potential therapeutic applications. For instance, research into the Pro12Ala polymorphism could yield insights into the prevention and treatment of diseases like diabetes . Additionally, the development of new synthesis methods could improve the efficiency and scalability of “Pro-ala” production .

properties

IUPAC Name

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-5(8(12)13)10-7(11)6-3-2-4-9-6/h5-6,9H,2-4H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELJDCNGZFDUNR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-ala

CAS RN

6422-36-2
Record name L-Prolyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6422-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74,600
Citations
JF Shaffer, SP Harris - Journal of muscle research and cell motility, 2009 - Springer
… species; the Pro-Ala region has been … the Pro-Ala rich region in cMyBP-C isoforms from different species. Here we report that the number of proline and alanine residues in the Pro-Ala …
Number of citations: 44 link.springer.com
C Bleiholder, S Suhai, AG Harrison… - Journal of the American …, 2011 - ACS Publications
… Ala-Ala, Ala-Ala-Pro-Ala-Ala, and Ala-Ala-Ala-Pro-Ala under CID conditions. They found that … and y 2 ions for Ala-Ala-Pro-Ala-Ala, and Ala-Ala-Ala-Pro-Ala, respectively; while numerous …
Number of citations: 82 pubs.acs.org
WM Wolf, J Bajorath, A Müller, S Raghunathan… - Journal of Biological …, 1991 - Elsevier
… F, I for the methoxysuccinyl-Ala-Ala-Pro-Ala inhibitor, with final model superimposed. The -… The map clearly revealed the Ala-Ala-Pro-Ala portion the of inhibitor and the covalent bonds …
Number of citations: 59 www.sciencedirect.com
Z Deng, H Yu, Z Yang, L Hu, Q Liu, Y Wang… - Food Research …, 2021 - Elsevier
… This study aims to investigate the protective effect of Gly-Pro-Ala (GPA) peptide, isolated from fish skin gelatin hydrolysate fraction 3 (FGSHF3), on alleviating the toxicity and oxidative …
Number of citations: 22 www.sciencedirect.com
SJ Stradley, J Rizo, MD Bruch… - Biopolymers …, 1990 - Wiley Online Library
… two cyclic pentapeptides that contain 8-turns with Pro-Ala or Pro-Asn sequences in the i + 1 … have compared the conformational behavior of two peptides: cyclo(G1y-Pro-Ala-D-Phe-Pro) …
Number of citations: 113 onlinelibrary.wiley.com
L Sun, M Li, S Zhang, Z Bao, S Lin - Food & Function, 2022 - pubs.rsc.org
This paper focused on the mechanism of Ser-Ala-Gly-Pro-Ala-Phe (SAGPAF) treatment to improve gastric mucosal injury in mice. A gastric mucosa injury model induced by ethanol was …
Number of citations: 7 pubs.rsc.org
J Schilz, U Binder, L Friedrich, M Gebauer… - Journal of molecular …, 2021 - Elsevier
Pro/Ala-rich sequences (PAS) are polypeptides that were developed as a biological alternative to poly-ethylene glycol (PEG) to generate biopharmaceuticals with extended plasma half-…
Number of citations: 10 www.sciencedirect.com
GB Liang, CJ Rito, SH Gellman - Journal of the American …, 1992 - ACS Publications
… Our observations with the Pro-Ala dipeptide indicate that an intramolecular-ly hydrogen-bonded 8-turn (la) is enthalpically preferable to all other available folding patterns under these …
Number of citations: 83 pubs.acs.org
AK Saxena, TP Singh, K Peters, S Fittkau… - Protein …, 1996 - Wiley Online Library
The crystal structure of a complex formed by the interaction between proteinase K and a designed octapeptide amide, N‐Ac‐Pro‐Ala‐Pro‐Phe‐DAla‐Ala‐Ala‐Ala‐NH 2 , has been …
Number of citations: 29 onlinelibrary.wiley.com
R Oekonomopulos, G Jung - Biopolymers: Original Research …, 1980 - Wiley Online Library
The conformational analysis of the CD spectrum is reported for the synthetic and membrane‐modifying nonadecapeptide analog of alamethicin N‐t‐Boc‐(Aib‐L‐Ala) 5 ‐Gly‐Ala‐Aib‐Pro…
Number of citations: 67 onlinelibrary.wiley.com

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